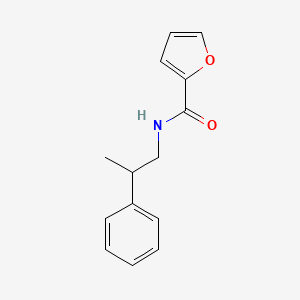

N-(2-phenylpropyl)-2-furamide

Description

N-(2-Phenylpropyl)-2-furamide is a furan-derived amide compound characterized by a 2-phenylpropyl substituent linked to the nitrogen atom of the 2-furamide backbone. This structure combines a lipophilic aromatic group (phenylpropyl) with a heterocyclic furan ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2-phenylpropyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-11(12-6-3-2-4-7-12)10-15-14(16)13-8-5-9-17-13/h2-9,11H,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPCRCDQVNEGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Analysis

Discussion:

- Metabolic Stability : The azabicyclic analog () showed significant upregulation (log2FC = 2.68), suggesting resistance to metabolic degradation in its biological context. This contrasts with fentanyl analogs (), where phenylpropyl groups are associated with rapid metabolism due to cytochrome P450 interactions .

- Receptor Interactions : While beta-Methylfentanyl () leverages a phenylpropyl-piperidine scaffold for opioid receptor binding, N-(2-phenylpropyl)-2-furamide’s furanamide core may target different receptors, such as enzymes or transporters involved in lipid metabolism .

Pharmacological and Functional Insights

- Furanamide Derivatives: Compounds with furan rings (e.g., ) often exhibit moderate polarity and hydrogen-bonding capacity, which may influence binding to proteins or nucleic acids.

- Fentanyl Analogs : Beta-Methylfentanyl’s phenylpropyl group enhances µ-opioid receptor affinity, highlighting the role of aromatic lipophilic groups in receptor engagement. However, this moiety also contributes to adverse effects like respiratory depression, underscoring the trade-offs in structural design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.